molecular formula C8H16N2 B2988276 Octahydroindolizin-7-amine CAS No. 80220-48-0

Octahydroindolizin-7-amine

Cat. No.: B2988276
CAS No.: 80220-48-0
M. Wt: 140.23
InChI Key: UYVABMTWTWPWFG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Octahydroindolizin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts and classical methods . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of corresponding oxides, while reduction reactions can yield reduced amine derivatives .

Comparison with Similar Compounds

Octahydroindolizin-7-amine can be compared with other similar compounds, such as octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol . These compounds share a similar indolizine core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific amine functional group and its applications in proteomics research . Other similar compounds may have different applications and properties, highlighting the versatility and specificity of this compound in scientific research.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVABMTWTWPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80220-48-0
Record name octahydroindolizin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(±)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-one (5.0 g, 35.9 mmol) was dissolved in a solution of 2M ammonia/ethanol (54 ml, 108 mmol calculated in terms of ammonia). The resulting solution was stirred at room temperature in an atmosphere of hydrogen in the presence of 10% palladium on charcoal (500 mg) for 4 hours. At the end of this time, the reaction mixture was filtered to remove the catalyst and the filtrate was concentrated by evaporation under reduced pressure, to give the title compound (4.91 g) as a colorless oil (yield 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
98%

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